molecular formula C14H10O3 B112321 4-(3-formylphenyl)benzoic Acid CAS No. 222180-23-6

4-(3-formylphenyl)benzoic Acid

Cat. No.: B112321
CAS No.: 222180-23-6
M. Wt: 226.23 g/mol
InChI Key: ZIJAWDBNCZHVRY-UHFFFAOYSA-N
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Description

BIBF-1202 is a carboxylate metabolite of nintedanib, a small-molecule tyrosine kinase inhibitor. Nintedanib is used in the treatment of idiopathic pulmonary fibrosis, systemic sclerosis-associated interstitial lung disease, and non-small cell lung cancer. BIBF-1202 is formed from nintedanib by intracellular esterases and retains some of the pharmacological activity of its parent compound .

Scientific Research Applications

BIBF-1202 has several scientific research applications, including:

Safety and Hazards

The safety data sheet for a related compound, “Methyl 4-(3-formylphenyl)benzoate”, suggests avoiding contact with skin and eyes, avoiding breathing dust, and not ingesting the compound . It is also very toxic to aquatic life with long-lasting effects .

Mechanism of Action

Mode of Action

It’s known that the compound has antioxidant activity in vitro , suggesting it may interact with reactive oxygen species or related targets.

Result of Action

4-(3-formylphenyl)benzoic Acid has been shown to have antioxidant activity in vitro . It can protect against hydrogen peroxide-induced lipid peroxidation , suggesting it may have a protective role in oxidative stress conditions.

Chemical Reactions Analysis

BIBF-1202 undergoes several types of chemical reactions, including:

    Oxidation: BIBF-1202 can be oxidized to form various metabolites.

    Reduction: Reduction reactions can convert BIBF-1202 to its corresponding alcohol derivatives.

    Substitution: BIBF-1202 can undergo substitution reactions, particularly at the aromatic rings. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .

Comparison with Similar Compounds

BIBF-1202 is similar to other tyrosine kinase inhibitors, such as sorafenib and sunitinib. it is unique in its ability to inhibit multiple RTKs and nRTKs simultaneously. This broad-spectrum activity makes BIBF-1202 particularly effective in targeting complex diseases like cancer and fibrosis. Similar compounds include:

Properties

IUPAC Name

4-(3-formylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O3/c15-9-10-2-1-3-13(8-10)11-4-6-12(7-5-11)14(16)17/h1-9H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIJAWDBNCZHVRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(C=C2)C(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383350
Record name 4-(3-formylphenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

222180-23-6
Record name 3′-Formyl[1,1′-biphenyl]-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=222180-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-formylphenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-FORMYL(1,1'-BIPHENYL)-4-CARBOXYLIC ACID
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